1-[(2-Methylphenyl)methyl]-1,4-diazepane
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Overview
Description
1-[(2-Methylphenyl)methyl]-1,4-diazepane is a chemical compound with the molecular formula C13H20N2 It is also known by its IUPAC name, 1-(2-methylbenzyl)-1,4-diazepane This compound is part of the diazepane family, which consists of seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylphenyl)methyl]-1,4-diazepane typically involves the reaction of 2-methylbenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methylphenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepane ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted diazepane derivatives
Scientific Research Applications
1-[(2-Methylphenyl)methyl]-1,4-diazepane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)methyl]-1,4-diazepane is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s diazepane ring structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[(2-Methylphenyl)methyl]-1,4-diazepane can be compared with other similar compounds, such as:
1-Benzyl-1,4-diazepane: Lacks the methyl group on the phenyl ring, which may affect its chemical properties and biological activities.
1-(2-Chlorobenzyl)-1,4-diazepane: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and applications.
1-(2-Methoxybenzyl)-1,4-diazepane: Features a methoxy group, which can influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-5-2-3-6-13(12)11-15-9-4-7-14-8-10-15/h2-3,5-6,14H,4,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYWLUMZHQKNJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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